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Compound of Interest

Compound Name: MK-3168 (12C)

Cat. No.: B1439945

This document provides a comprehensive technical overview of the initial human studies
conducted with [*1C]MK-3168, a novel positron emission tomography (PET) tracer for the fatty
acid amide hydrolase (FAAH) enzyme. This guide is intended for researchers, scientists, and
drug development professionals interested in the application of this tracer for in-vivo
guantification of FAAH and assessment of target engagement for novel FAAH inhibitors.

Introduction

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the
degradation of several endogenous fatty acid amides, including the endocannabinoid
anandamide.[1] By inhibiting FAAH, the levels of these signaling molecules are elevated, which
can produce anti-inflammatory, analgesic, and anxiolytic effects without the adverse effects
associated with direct cannabinoid receptor agonists.[1] This makes FAAH a significant
therapeutic target for various clinical disorders.[1]

To facilitate the clinical development of FAAH inhibitors, a reliable PET tracer is essential to
confirm central target engagement and to inform dose selection.[2] [11C]MK-3168 was
developed as a potent, reversible, and selective PET tracer for imaging brain FAAH.[1][3]
Following successful preclinical evaluation in rhesus monkeys, which demonstrated good brain
uptake and a high specific signal, initial studies were conducted in humans to characterize its
use and performance.[1][4]

Experimental Protocols
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This section details the methodologies employed in the initial human PET studies with [*1C]MK-
3168.

The radiosynthesis of [**1C]MK-3168 is typically performed via an automated process. While
specific precursor details are found in discovery chemistry literature, the general approach
involves the 1*C-methylation of a suitable precursor.[3] For PET studies, the synthesis is carried
out using an automated module, such as the GE FX2C, to produce the final radiotracer with
high yields and purity, which is then verified by analytical HPLC.[5]

The protocol for first-in-human studies typically involves several key stages, as outlined below.
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Caption: General workflow for a human [1*C]MK-3168 PET study.

Study Design: Initial human studies included test-retest (TRT) scans to evaluate reproducibility
and whole-body scans to determine biodistribution and estimate the effective radiation dose.[2]
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Occupancy studies involved baseline scans followed by scans after administration of a FAAH
inhibitor.[6][7]

Data Acquisition:

Subject Preparation: Subjects are typically fasted before the scan. Venous and arterial lines
are placed for tracer injection and blood sampling, respectively.

Tracer Injection: A bolus of [*1C]JMK-3168 is administered intravenously.
PET Scanning: A dynamic PET scan is acquired over 90-120 minutes.

Arterial Input Function (AlIF): Continuous arterial blood sampling is performed to measure the
concentration of the radiotracer and its metabolites in arterial plasma over time, which serves
as the input function for kinetic modeling.[2]

The quantitative analysis of [1*C]MK-3168 brain kinetics is performed using compartmental

modeling.

Model Selection: The time-activity curves (TACs) of [\1C]MK-3168 in the human brain are
best described by a two-tissue compartment (2TC) reversible model.[2][6]

Key Parameter: The primary outcome measure is the total volume of distribution (VT), which
reflects the concentration of the tracer in a brain region relative to the arterial plasma
concentration at equilibrium.

Occupancy Calculation: In drug occupancy studies, the percentage of FAAH occupancy by
an inhibitor is calculated from the reduction in VT or binding potential (BPND) between the
baseline and post-drug scans.

The following diagram illustrates the principle of measuring FAAH occupancy with [**C]MK-
3168.
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Caption: Mechanism of FAAH target occupancy measurement with PET.

Results from Initial Human Studies
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Whole-body scans were performed to assess the distribution of [**C]MK-3168 and to calculate
the radiation exposure to subjects. The tracer showed good brain penetration. The effective
radiation dose was determined to be acceptable for human studies.

Parameter Value Reference

Effective Dose 4.65 uSv/IMBq [2]

[*1C]MK-3168 demonstrated high uptake in the human brain, with standardized uptake values
(SUV) of approximately 3.0 at 20 minutes and 2.0 at 90 minutes post-injection in gray matter
regions.[7] The tracer has a higher volume of distribution (VT) in humans compared to rhesus
monkeys.[2] Test-retest studies showed good repeatability, which is crucial for the tracer's use
in longitudinal studies or multi-scan drug occupancy protocols.

. . Test-Retest
Brain Region VT (mL/cm?3) . Reference
Repeatability (%)

Thalamus 14 - 20 <12% [2]
Cortex 14 - 20 <12% [2]
Cerebellum 14 - 20 <12% [2]
Striatum 14 - 20 <12% [2]

Note: The VT values are reported as a range across several gray matter regions.

[1C]MK-3168 has been successfully used to measure the brain FAAH occupancy of inhibitors
such as JNJ-42165279. These studies are critical for confirming that a drug candidate reaches
and engages its target in the brain and for establishing the relationship between plasma
concentration and target occupancy.

A study with the FAAH inhibitor JINJ-42165279 demonstrated dose-dependent occupancy of
the FAAH enzyme.[6][7] Single doses as low as 10 mg resulted in near-complete saturation of
the enzyme.[6][7]
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. Brain FAAH Occupancy
JNJ-42165279 Single Dose Reference
(%) at Cmax

Appreciable, but less than
2.5mg ] [7]
higher doses

Appreciable, but less than
5mg _ [7]
higher doses

10 mg 96 - 98% [7]
25 mg 96 - 98% [7]
50 mg 96 - 98% [7]

These results indicate that [**C]MK-3168 is highly sensitive for quantifying FAAH engagement
by therapeutic candidates.[7]

Conclusion

The initial human studies with [1*C]MK-3168 have successfully characterized it as a promising
and reliable PET tracer for imaging FAAH in the human brain.[2] It exhibits favorable kinetics,
acceptable radiation dosimetry, and high test-retest reliability.[2] Its utility has been
demonstrated in clinical drug development programs to quantify the dose-dependent brain
occupancy of FAAH inhibitors, thereby providing crucial information for dose selection and
confirming the mechanism of action in humans.[6][7] This makes [*1C]MK-3168 a valuable tool
for the continued investigation of FAAH-targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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